Sodium O,O-diisopropyl dithiophosphate
Description
Contextualization within Phosphorodithioate Derivatives and Related Ligand Classes
Phosphorodithioates, such as the O,O-diisopropyl dithiophosphate (B1263838) anion, are part of the phosphor-1,1-dichalcogenato class of ligands. researchgate.netresearchgate.net This class also includes related sulfur-containing phosphorus ligands like dithiophosphonates ([S₂PR(OR')]⁻) and dithiophosphinates ([S₂PR₂]⁻). researchgate.netresearchgate.net These ligands are typically monoanionic and are considered soft bases according to Hard and Soft Acids and Bases (HSAB) theory, readily coordinating with soft or borderline metal centers. wikipedia.org
The synthesis of the parent O,O-dialkyl dithiophosphoric acids is commonly achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol, in this case, isopropanol (B130326). wikipedia.orgresearchgate.net The resulting acid can then be neutralized with a base, such as sodium hydroxide (B78521), to yield the sodium salt, Sodium O,O-diisopropyl dithiophosphate. researchgate.net
| Ligand Class | General Formula | Description |
| Phosphorodithioates | [S₂P(OR)₂]⁻ | Features two alkoxy (OR) groups attached to the phosphorus atom. O,O-diisopropyl dithiophosphate is a key example. |
| Dithiophosphonates | [S₂PR(OR')]⁻ | Contains one organic group (R) and one alkoxy group (OR') bonded to phosphorus, making them asymmetrical. unirioja.es |
| Dithiophosphinates | [S₂PR₂]⁻ | Has two organic groups (R) directly attached to the phosphorus atom. |
Academic Significance in Coordination Chemistry and Emerging Materials Science
The academic significance of O,O-diisopropyl dithiophosphate and related ligands is extensive, particularly in the field of coordination chemistry. researchgate.net These ligands can bind to metal ions in various coordination modes, most commonly as bidentate chelating agents, forming stable four-membered rings, or as bridging ligands that link multiple metal centers. researchgate.netresearchgate.net This versatility allows for the formation of a diverse array of metal complexes with structures ranging from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netresearchgate.net
The study of these metal complexes is driven by their interesting structural features and potential applications. researchgate.net For instance, transition metal dithiophosphate complexes have been investigated for their catalytic activity. researchgate.net In the realm of emerging materials science, dithiophosphate ligands are utilized as precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net They are also employed to stabilize atomically precise high-nuclearity metal nanoclusters, particularly with coinage metals like copper, silver, and gold. researchgate.netresearchgate.net The resulting materials often exhibit unique photophysical properties, such as luminescence, which are influenced by metal-metal interactions within the cluster. unirioja.es
| Metal Complex Example | Metal Center | Structural Feature | Significance / Application Area |
| [TiCl₂(S₂P(OPrⁱ)₂)₂] | Titanium (Ti) | cis-octahedral structure with dative bonding from thiophosphoryl sulfur. tandfonline.com | Fundamental coordination chemistry. tandfonline.com |
| [SnCl₂(S₂P(OPrⁱ)₂)₂] | Tin (Sn) | cis-octahedral structure with dative bonding from thiophosphoryl sulfur. tandfonline.com | Fundamental coordination chemistry. tandfonline.com |
| [Tl{S₂P(OPrⁱ)₂}]n | Thallium (Tl) | Polymeric chain with chelating-μ₃-bridging coordination. researchgate.net | Solid-state structural chemistry, NMR studies. researchgate.net |
| [Ag₆{S₂P(OPrⁱ)₂}₆] | Silver (Ag) | Hexanuclear molecular structure. researchgate.net | Nanocluster chemistry, potential for luminescent materials. researchgate.netresearchgate.net |
| Zinc diisopropyl dithiophosphate | Zinc (Zn) | Dimeric structure with bridging dithiophosphate ligands. researchgate.net | Industrial application as lubricant additives, materials science. researchgate.net |
| Cadmium diisopropyl dithiophosphate | Cadmium (Cd) | Isomorphous to the zinc complex, forming dimeric structures. researchgate.net | Comparative structural chemistry, precursor for materials. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2.Na/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMDYDECQBXQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NaO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-56-2 (Parent) | |
| Record name | Sodium diisopropyl phosphorodithioate | |
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DSSTOX Substance ID |
DTXSID8067286 | |
| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |
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Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27205-99-8 | |
| Record name | Sodium diisopropyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt (1:1) | |
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| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |
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| Record name | Sodium O,O-diisopropyl dithiophosphate | |
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| Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |
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| Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |
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Advanced Synthetic Methodologies for Sodium O,o Diisopropyl Dithiophosphate and Its Derivatives
Direct Synthesis Routes for the Sodium Salt
The direct synthesis of Sodium O,O-diisopropyl dithiophosphate (B1263838) is primarily achieved through a two-step process involving the formation of the dithiophosphoric acid followed by its immediate neutralization.
Reaction of Phosphorus Pentasulfide with Alcohols and Subsequent Neutralization with Sodium Hydroxide (B78521)
P₂S₅ + 4 CH(CH₃)₂OH → 2 ([(CH₃)₂CHO]₂PS₂H) + H₂S
Once the O,O-diisopropyl dithiophosphoric acid is formed, it is subsequently neutralized with an aqueous solution of sodium hydroxide (NaOH) to yield the final product, Sodium O,O-diisopropyl dithiophosphate. researchgate.net The neutralization is a standard acid-base reaction:
([(CH₃)₂CHO]₂PS₂H) + NaOH → ([(CH₃)₂CHO]₂PS₂Na) + H₂O
The resulting sodium salt is then isolated from the reaction mixture. researchgate.net Yields for the acid formation step are reported to be high, often in the range of 95-98%. researchgate.net
Auto-catalytic Reactions for Ligand Isolation
In some process variations, the synthesis of the dithiophosphoric acid precursor is facilitated by using a portion of the previously synthesized acid as a reaction medium. For instance, phosphorus pentasulfide can be suspended in O,O-diisopropyl dithiophosphoric acid before the addition of isopropanol (B130326). google.comgoogle.com This technique helps to manage the reaction's exothermicity and create a more homogenous slurry. While not a catalytic cycle in the traditional sense, using the product to facilitate the reaction of the starting materials is a key process optimization. This approach can lead to improved yields and smoother reaction profiles. For example, a reaction where 222 g of phosphorus pentasulfide was suspended in 70 g of O,O-diisopropyldithiophosphoric acid before reacting with 240 g of isopropanol yielded the crude acid at 87.8%. google.com
Synthesis of Dithiophosphoric Acid Precursors
The synthesis of the O,O-diisopropyl dithiophosphoric acid is the critical step preceding the formation of the sodium salt. The reaction between phosphorus pentasulfide and isopropanol can be performed with or without a catalyst. In the absence of a catalyst, the reaction of 222 g of phosphorus pentasulfide with 240 g of isopropanol at 75°C for 2 hours, followed by a 1-hour post-reaction, results in an 87.8% yield of the crude acid. google.comgoogle.com
The efficiency of this synthesis can be significantly improved by the use of catalysts. Phosphonium salts, such as tetrabutylphosphonium (B1682233) bromide, have been shown to increase the yield substantially. When the same reaction was carried out with the addition of 0.34 g of tetrabutylphosphonium bromide, the yield of O,O-diisopropyl dithiophosphoric acid increased to 98.7%. google.com Similarly, using 0.5 g of trimethylphosphine (B1194731) oxide as a catalyst resulted in a 96.6% yield. google.com These catalysts facilitate the alcoholysis of phosphorus pentasulfide, leading to higher conversion rates and purer products with yields often exceeding 95%. google.com
Below is a table summarizing the effect of catalysts on the synthesis of O,O-diisopropyl dithiophosphoric acid.
| Catalyst | Reactants | Conditions | Crude Acid Yield | Reference |
| None | 222g P₂S₅, 240g Isopropanol, 70g Product Acid | 75°C, 2 hrs + 1 hr post-reaction | 87.8% | google.comgoogle.com |
| Tetrabutylphosphonium Bromide (0.34g) | 222g P₂S₅, 240g Isopropanol, 70g Product Acid | 75°C, 2 hrs + 1 hr post-reaction | 98.7% | google.com |
| Trimethylphosphine Oxide (0.5g) | 222g P₂S₅, 240g Isopropanol, 70g Product Acid | 75°C, 2 hrs + 1 hr post-reaction | 96.6% | google.com |
Derivatization Strategies and Functionalization of the Dithiophosphate Moiety
The dithiophosphate group is a versatile functional moiety that can undergo various reactions to create a range of derivatives with specific properties.
S-Substitution Reactions for Specific Analogs
The sulfur atom in the dithiophosphate moiety can act as a nucleophile, allowing for S-substitution reactions. O,O-dialkyl dithiophosphoric acids can react with organic chlorides in the presence of a Lewis acid catalyst, such as zinc chloride, to form dithiophosphoric acid esters. google.com This reaction allows for the attachment of various organic groups to the sulfur atom, creating a library of functionalized analogs. The process can be improved by conducting the reaction in the presence of a fatty acid anhydride, which leads to higher yields of the desired S-substituted product. google.com
Reactions with Unsaturated Substrates (e.g., Olefins)
O,O-dialkyldithiophosphoric acids can undergo electrophilic addition reactions with unsaturated substrates like olefins. researchgate.net These reactions typically follow Markovnikov's rule. The addition to non-activated α-olefins is generally slow and results in low yields when uncatalyzed. However, the reaction can be significantly accelerated, and the conversion increased, by using a Lewis acid catalyst. researchgate.net This method provides a direct route to functionalize hydrocarbon chains with the dithiophosphate group, creating molecules with combined properties. For example, the reaction of diisopropyl dithiophosphoric acid with ethyl acrylate (B77674) is a known method to produce lubricant additives. uni-hamburg.de
Formation of Organo-dithiophosphorus Compounds for Targeted Research
This compound is a versatile chemical intermediate, serving as a foundational building block for the synthesis of a diverse array of organo-dithiophosphorus compounds. Its utility stems from the nucleophilic nature of the dithiophosphate anion, which readily reacts with a variety of electrophilic reagents. This reactivity allows for the strategic introduction of the O,O-diisopropyl dithiophosphate moiety onto different molecular scaffolds, enabling the development of compounds for targeted research in fields ranging from medicinal chemistry to materials science.
The primary synthetic route to these derivatives involves the S-alkylation or S-acylation of the sodium salt. In these reactions, the sulfur atom of the dithiophosphate anion acts as the nucleophile, displacing a leaving group on an electrophilic substrate to form a new phosphorus-sulfur-carbon (P-S-C) bond. The choice of the electrophile is critical as it dictates the final properties and potential applications of the resulting organo-dithiophosphorus compound.
Synthesis of S-Alkyl and S-Aryl Derivatives
A common and straightforward method for creating new organo-dithiophosphorus compounds is the reaction of this compound with organic halides. This nucleophilic substitution reaction is a robust and high-yielding approach to S-alkyl and S-aryl derivatives. For instance, the reaction with various alkyl halides leads to the formation of the corresponding O,O-diisopropyl S-alkyl dithiophosphate esters. These reactions are typically carried out in a suitable organic solvent, such as acetone (B3395972) or ethanol, and often proceed smoothly at room temperature or with gentle heating.
Targeted research efforts have explored the synthesis of a range of these derivatives for various applications. For example, the reaction with functionalized alkyl halides can introduce specific chemical moieties to tailor the compound's biological activity or material properties.
Interactive Table: Synthesis of S-Alkyl Dithiophosphate Derivatives
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Methyl Iodide | O,O-diisopropyl S-methyl dithiophosphate | Stirring in acetone at room temperature | >90 |
| Ethyl Bromide | O,O-diisopropyl S-ethyl dithiophosphate | Reflux in ethanol | 85-95 |
| Benzyl Chloride | O,O-diisopropyl S-benzyl dithiophosphate | Stirring in acetonitrile (B52724) at 50°C | >90 |
This table is for illustrative purposes and represents typical reaction outcomes. Actual yields may vary based on specific experimental conditions.
Synthesis of S-Acyl Derivatives
In a similar vein, the acylation of this compound provides a direct route to S-acyl dithiophosphates. These compounds are of interest due to the reactive acyl group, which can participate in further chemical transformations. The reaction is typically performed by treating the sodium salt with an acyl chloride in an inert solvent. The resulting S-acyl derivatives have been investigated as intermediates in organic synthesis and for their potential biological activities. The synthesis of acylated diisopropyl dithiophosphate highlights this methodology.
Interactive Table: Synthesis of S-Acyl Dithiophosphate Derivatives
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Acetyl Chloride | S-acetyl-O,O-diisopropyl dithiophosphate | Stirring in dichloromethane (B109758) at 0°C to room temperature | 80-90 |
| Benzoyl Chloride | S-benzoyl-O,O-diisopropyl dithiophosphate | Stirring in tetrahydrofuran (B95107) at room temperature | 85-95 |
This table is for illustrative purposes and represents typical reaction outcomes. Actual yields may vary based on specific experimental conditions.
Formation of Metal Complexes
Beyond the formation of covalent P-S-C bonds, this compound is extensively used as a ligand in coordination chemistry. The dithiophosphate anion can act as a mono- or bidentate ligand, coordinating to a wide range of metal ions through its sulfur atoms. This has led to the synthesis of numerous metal-dithiophosphate complexes with interesting structural and catalytic properties. For example, O,O'-dialkyl dithiophosphatogold(III) dichloride complexes have been synthesized by reacting the sodium salt of the corresponding dithiophosphoric acid with gold(III) chloride. uni-hamburg.de Similarly, various other metal-containing dithiophosphates, including those of nickel, cobalt, chromium, and copper, have been prepared through exchange reactions with inorganic metal salts. nih.gov These complexes are subjects of research for applications in catalysis and materials science.
Complex Coordination Chemistry of O,o Diisopropyl Dithiophosphate Ligands
Elucidation of Ligand Characteristics and Diverse Bonding Modes
The coordination behavior of the O,O-diisopropyl dithiophosphate (B1263838) ligand is dictated by the electronic and steric properties of its sulfur donor atoms. These soft donor sites show a strong affinity for soft and borderline metal ions, leading to stable complexes. The ligand's adaptability allows for several distinct coordination modes, each with significant structural implications.
The most prevalent coordination mode for the O,O-diisopropyl dithiophosphate ligand is as a bidentate chelating agent. In this arrangement, both sulfur atoms of a single ligand molecule coordinate to the same metal center, forming a stable four-membered chelate ring. This S,S'-bidentate chelation is observed in numerous metal complexes. For instance, in the crystalline structure of bis(O,O′-di-sec-butyldithiophosphato)platinum(II), which serves as a close structural analogue, the dithiophosphate ligands are equivalent and form two planar four-membered [PtS₂P] chelate rings within a mononuclear molecule. This bidentate chelation results in a square-planar geometry around the platinum(II) ion. Similarly, in cadmium(II) complexes, the dithiophosphate ligands can act as bidentate chelators, coordinating to the cadmium ion via both sulfur atoms to form a four-membered chelate ring. This mode of coordination is fundamental to the formation of many discrete molecular complexes with predictable geometries.
While less common, the O,O-diisopropyl dithiophosphate ligand can also coordinate to a metal center through a single sulfur atom, acting as a monodentate ligand. This mode of interaction is often observed in complexes where steric hindrance or the electronic preferences of the metal center disfavor bidentate chelation. A notable example, though with a different dithiophosphate derivative, is seen in an antimony(III) complex where the dithiophosphate group exhibits an unusual monodentate coordination in the axial position of a trigonal bipyramidal geometry. This monodentate linkage can lead to the formation of complexes with higher coordination numbers or can leave one sulfur atom available for further interaction, potentially leading to the formation of polymeric or bridged structures. The structural implication of a monodentate linkage is a more open coordination sphere around the metal, which can influence the complex's reactivity and physical properties.
The ability of the O,O-diisopropyl dithiophosphate ligand to bridge multiple metal centers is a key feature that gives rise to the formation of polynuclear and polymeric architectures. In a bridging mode, each sulfur atom of the ligand coordinates to a different metal ion. A particularly illustrative example is the polymeric thallium(I) O,O′-diisopropyl dithiophosphate, [Tl{S₂P(O-iso-C₃H₇)₂}]n. In this structure, the dithiophosphate ligands exhibit a mixed, chelating-μ₃-bridging coordination fashion. This complex arrangement leads to a polymeric chain consisting of alternating mononuclear units with opposite spatial orientations. Bridging coordination is also observed in zinc(II) and gold(I) complexes. For instance, in some zinc(II) dithiophosphate structures, the ligands bridge neighboring zinc atoms, and in a dinuclear gold(I) complex, two bridging dithiophosphate ligands link the gold atoms. These bridging interactions are crucial in constructing extended networks with unique structural and potentially functional properties.
Formation and Characterization of Metal Dithiophosphate Complexes
The versatile coordination behavior of O,O-diisopropyl dithiophosphate enables it to form stable complexes with a wide array of metal ions, including transition metals and potentially lanthanides. The resulting complexes exhibit diverse structural and electronic properties, which are subjects of ongoing research.
The interaction of O,O-diisopropyl dithiophosphate with transition metals has been extensively studied, leading to the characterization of numerous complexes with interesting structural features.
Copper(I/II): While specific structural data for copper(I/II) complexes with O,O-diisopropyl dithiophosphate is not abundant in the provided context, the known affinity of copper for sulfur-donor ligands suggests the ready formation of such complexes. The coordination geometry would likely be influenced by the oxidation state of copper, with Cu(I) favoring linear or trigonal planar geometries and Cu(II) typically adopting square planar or distorted octahedral geometries.
Nickel(II): Nickel(II) complexes with dithiophosphate ligands are well-established. These complexes often exhibit a square-planar geometry with the nickel atom at the center, coordinated to two bidentate dithiophosphate ligands. This arrangement results in a diamagnetic, coordinatively saturated complex.
Gold(III): Gold(III) has been shown to form complexes with O,O'-dialkyl and alkylene dithiophosphates. For instance, complexes of the type [(RO)₂PS₂]AuCl₂ have been synthesized, where R includes isopropyl groups. In these complexes, the dithiophosphate ligand coordinates to the gold(III) center, which typically adopts a square-planar geometry.
Platinum(II): Platinum(II) forms stable, square-planar complexes with dithiophosphate ligands. As seen in analogues, the coordination involves two bidentate dithiophosphate ligands chelating the platinum(II) ion, resulting in a mononuclear complex.
Zinc and Cadmium: The coordination chemistry of O,O-diisopropyl dithiophosphate with zinc(II) and cadmium(II) has been well-characterized. These complexes often form dimeric structures, [M₂{S₂P(O-iso-C₃H₇)₂}₄], where M is either Zn or Cd. In these dimers, each metal atom is coordinated to four sulfur atoms in a distorted tetrahedral environment. The structure consists of two four-membered chelate rings and a central eight-membered ring formed by two bridging dithiophosphate ligands.
The table below summarizes the typical coordination characteristics of O,O-diisopropyl dithiophosphate with selected transition metals.
| Metal Ion | Typical Coordination Number | Common Geometry | Structural Features |
| Copper(I/II) | 2, 3, 4, 6 | Linear, Trigonal Planar, Tetrahedral, Square Planar, Octahedral | Dependent on oxidation state |
| Nickel(II) | 4 | Square Planar | Mononuclear, diamagnetic |
| Gold(III) | 4 | Square Planar | Mononuclear complexes |
| Platinum(II) | 4 | Square Planar | Mononuclear complexes |
| Zinc(II) | 4 | Distorted Tetrahedral | Dimeric structures with bridging ligands |
| Cadmium(II) | 4 | Distorted Tetrahedral | Dimeric structures with bridging ligands |
The interaction of O,O-diisopropyl dithiophosphate with lanthanide elements is a less explored area compared to transition metals. Lanthanide ions are classified as hard acids and typically prefer to coordinate with hard donor atoms like oxygen. The soft sulfur donors of the dithiophosphate ligand present a challenge for stable complex formation.
However, studies on the coordination chemistry of lanthanides with other 1,1-dithiolate ligands, such as dithiophosphinates, provide valuable insights. Research has shown that lanthanides can indeed form complexes with sulfur-containing ligands, although the nature of these complexes can vary significantly across the lanthanide series. For the larger, early lanthanides (e.g., Ce³⁺, Nd³⁺), eight-coordinate anionic complexes of the general formula [Ln(S₂PR₂)₄]⁻ have been isolated. As the ionic radius decreases across the series (the lanthanide contraction), a change in reactivity and coordination is observed. For the smaller, middle lanthanides like Gd³⁺ and Dy³⁺, neutral, eight-coordinate complexes of the type [Ln(S₂PR₂)₃(solvent)₂] have been crystallized from complex reaction mixtures.
These findings suggest that O,O-diisopropyl dithiophosphate could potentially form complexes with lanthanides, particularly the larger ions. The coordination numbers are expected to be high (typically 8 or 9), and the resulting complexes may be anionic or neutral depending on the stoichiometry and reaction conditions. The formation of stable lanthanide dithiophosphate complexes would be an interesting area for future research, potentially leading to new materials with unique magnetic or luminescent properties. The luminescence of lanthanide complexes is a particularly attractive feature, as the ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, resulting in characteristic sharp emission bands.
Advanced Studies on Group 11 Coinage Metal Complexes (Cu, Ag, Au)
The O,O-diisopropyl dithiophosphate anion, [S₂P(O-i-C₃H₇)₂]⁻, demonstrates a rich and versatile coordination chemistry with the Group 11 coinage metals: copper (Cu), silver (Ag), and gold (Au). Its ability to act as a flexible mono- or bidentate, chelating, or bridging ligand facilitates the formation of a diverse array of complex structures, ranging from simple mononuclear species to intricate polynuclear clusters. The soft sulfur donor atoms of the dithiophosphate ligand have a strong affinity for these soft metal ions, leading to stable and well-defined coordination compounds.
Formation of Polynuclear and High Nuclearity Clusters
A prominent feature of the coordination chemistry of O,O-diisopropyl dithiophosphate with Group 11 metals is its propensity to form polynuclear and high nuclearity clusters. These structures are of significant interest due to their unique molecular architectures and potential applications in materials science and catalysis.
Silver Complexes: Silver(I) is particularly known for forming high-nuclearity clusters with dithiophosphate ligands. A well-documented example is the hexanuclear complex, [Ag₆{S₂P(O-i-C₃H₇)₂}₆], which has been isolated and structurally characterized. researchgate.net This complex features a core of six silver atoms, with the dithiophosphate ligands bridging the metal centers. The formation of such clusters is a result of the flexible coordination modes of the ligand and the tendency of Ag(I) to form multiple metal-metal interactions. researchgate.net The assembly of these clusters can be influenced by factors such as solvent and the presence of template anions. bohrium.com Research has also explored the synthesis of even larger silver clusters, such as Ag₂₈ and Ag₅₂, stabilized by related ligands, indicating the potential for O,O-diisopropyl dithiophosphate to support very high nuclearity structures. researchgate.netrsc.org
Gold Complexes: Gold(I) complexes with dithiophosphate ligands commonly form dinuclear structures, such as [AuS₂P(OR)₂]₂. unirioja.es In these complexes, two dithiophosphate ligands bridge two gold(I) centers, forming a central eight-membered ring. These dinuclear gold complexes are notable for their luminescence properties, which are influenced by the close proximity of the gold atoms (aurophilic interactions). While high-nuclearity gold clusters with this specific ligand are less common than for silver, the fundamental Au₂(S₂P)₂ core is a robust and well-studied structural motif. unirioja.es
| Metal | Nuclearity | Example Formula | Structural Features |
| Copper (Cu) | Polynuclear | [Cu₄X₄(S₂P(OR)₂)₄] (Polymer) | Cu₄X₄ cores linked by bridging ligands. rsc.org |
| Silver (Ag) | Hexanuclear | [Ag₆{S₂P(O-i-C₃H₇)₂}₆] | An Ag₆ core with bridging dithiophosphate ligands. researchgate.net |
| Gold (Au) | Dinuclear | [Au{S₂P(O-i-C₃H₇)₂}]₂ | Two Au(I) centers bridged by two ligands, often with Au-Au interactions. unirioja.es |
Homobimetallic and Heterotrimetallic Systems
The bridging capability of the O,O-diisopropyl dithiophosphate ligand also allows for the construction of multimetallic systems containing more than one type of metal atom.
Homobimetallic Systems: Homobimetallic complexes, containing two atoms of the same metal, are common, particularly for gold, as seen in the dinuclear [Au{S₂P(O-i-C₃H₇)₂}]₂ complexes. unirioja.es Copper(I) can also form homobinuclear complexes where two Cu(I) centers are bridged by ligands, sometimes in conjunction with other bridging groups like hydroxo- or halide ions. ijcce.ac.irrsc.org These systems are valuable for studying metal-metal interactions and their influence on the electronic and photophysical properties of the complex.
Heterobimetallic and Heterotrimetallic Systems: The synthesis of heterobimetallic complexes involving different Group 11 metals, such as Cu/Ag, Au/Ag, or Au/Cu, has attracted considerable interest. rsc.org These mixed-metal systems can exhibit properties that are distinct from their homonuclear counterparts. For example, heterobimetallic Cu(I)-Ag(I) complexes have been shown to display enhanced luminescence compared to the corresponding homobinuclear Cu(I) complexes. rsc.org Theoretical and spectroscopic studies on d⁸-d¹⁰ heterodinuclear complexes, such as Pt(II)-Au(I) or Pd(II)-Cu(I), have demonstrated the presence of significant metal-metal interactions that influence their electronic absorption spectra. nih.gov While complex heterotrimetallic systems containing Cu, Ag, and Au with the O,O-diisopropyl dithiophosphate ligand are not extensively reported, the principles established from heterobimetallic research suggest that such structures are feasible and could lead to materials with tunable properties. rsc.org The design of these systems often involves linking pre-formed mononuclear or dinuclear units.
Structural Elucidation Techniques for Coordination Compounds
The precise characterization of the coordination compounds formed by O,O-diisopropyl dithiophosphate requires a combination of analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, while various spectroscopic methods offer complementary data on bonding, electronic structure, and behavior in solution.
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. springernature.comwarwick.ac.uk This technique has been indispensable for characterizing the complex structures of metal dithiophosphates, providing unambiguous information on:
Coordination Number and Geometry: SC-XRD reveals the number of sulfur atoms coordinated to each metal center and the resulting geometry (e.g., linear, trigonal, tetrahedral, or distorted geometries).
Bond Lengths and Angles: Precise measurements of metal-sulfur (M-S) bond lengths and S-M-S bond angles confirm the coordination mode of the dithiophosphate ligand (e.g., chelating vs. bridging).
Cluster Nuclearity: It definitively establishes the number of metal atoms in polynuclear clusters, such as the hexanuclear nature of [Ag₆{S₂P(O-i-C₃H₇)₂}₆]. researchgate.net
Intermolecular Interactions: The technique can identify weaker interactions, such as aurophilic (Au···Au) bonds or hydrogen bonds, which influence the crystal packing. unirioja.es
For example, in the structural analysis of dinuclear gold(I) dithiophosphate complexes, SC-XRD has provided exact Au-S bond distances and confirmed the presence of short Au···Au contacts, which are crucial for understanding their luminescent properties. unirioja.es Similarly, for zinc and cadmium diisopropyl dithiophosphate dimers, SC-XRD has shown that each metal atom is coordinated to four sulfur atoms in a distorted tetrahedral environment. researchgate.net
Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis)
While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are vital for confirming the structure and probing the electronic properties of the complexes in both solid and solution phases. lehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is a particularly useful technique for studying dithiophosphate complexes. The phosphorus atom is highly sensitive to its chemical environment. Coordination to a metal center causes a significant change in the ³¹P chemical shift compared to the free ligand. researchgate.net Different coordination modes (e.g., terminal vs. bridging) can often be distinguished by their distinct chemical shifts in the solid-state ³¹P CP/MAS NMR spectra. researchgate.netresearchgate.net
¹H and ¹³C NMR: These spectra are used to confirm the structure of the isopropyl groups of the ligand and to verify that the ligand has remained intact upon complexation. soton.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. For metal dithiophosphates, key vibrational bands include:
ν(P=S) and ν(P-S): The positions of the phosphorus-sulfur stretching bands are sensitive to coordination. When the sulfur atoms coordinate to a metal, the P=S double bond character decreases, leading to a shift in the absorption frequency. The presence of two bands around 650-700 cm⁻¹ (asymmetric and symmetric ν(PS₂)) versus a single band for the free acid can indicate bidentate coordination.
ν(P-O-C): The stretching frequencies associated with the P-O-C linkages (typically around 950-1050 cm⁻¹) are also monitored to confirm the ligand's structure. uva.nl
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy probes the electronic transitions within the complex. The spectra of Group 11 dithiophosphate complexes can display several types of absorptions:
Ligand-to-Metal Charge Transfer (LMCT): Intense absorption bands, often observed in the UV or near-UV region, can be assigned to the transfer of electron density from the sulfur atoms of the ligand to the d-orbitals of the metal ion (S → M LMCT).
d-d Transitions: For metals with partially filled d-orbitals (like Cu(II)), weaker absorption bands corresponding to transitions between d-orbitals may be observed in the visible region. ijcce.ac.ir
Metal-Metal Interactions: In complexes with close M···M contacts, new absorption bands may appear at lower energy (red-shifted) compared to their mononuclear counterparts, which can be attributed to transitions involving molecular orbitals derived from the metal-metal interaction. nih.gov
| Technique | Information Provided | Typical Observations for M-S₂P(O-i-Pr)₂ Complexes |
| ³¹P NMR | Electronic environment of the phosphorus atom. | Shift in chemical shift upon coordination; different signals for bridging vs. terminal ligands. researchgate.netresearchgate.net |
| IR | Vibrational modes of the ligand. | Shift in ν(P-S) bands upon coordination; confirms ligand integrity. uva.nl |
| UV-Vis | Electronic transitions. | Intense LMCT bands (S → M); potential bands from metal-metal interactions. nih.gov |
Mechanistic Investigations of Chemical Transformations Involving O,o Diisopropyl Dithiophosphate
Comprehensive Analysis of Hydrolytic Degradation Pathways
The stability of O,O-diisopropyl dithiophosphate (B1263838) in aqueous environments is a critical factor in its application and environmental fate. Its degradation primarily occurs through hydrolysis, a process that has been the subject of detailed mechanistic and kinetic studies.
The hydrolysis of dialkyl dithiophosphates, such as the O,O-diisopropyl derivative, involves the cleavage of the P-S bond. In studies on the related zinc(II) O,O'-di-isopropyl dithiophosphate, the primary product of hydrolysis is identified as O,O-di-isopropyl S-hydrogen phosphorodithioate. Further degradation can lead to the formation of orthophosphate, along with the corresponding alcohol (isopropanol) and hydrogen sulfide (B99878), as the molecule breaks down completely. The successive formation of alcohol and orthophosphate has been observed in the biodegradation of similar dialkyl dithiophosphates. nih.gov
Kinetic studies reveal that the hydrolysis of dithiophosphates follows pseudo-first-order reaction rates. The rate of this process is highly dependent on the molecular structure and environmental conditions, such as temperature and solvent polarity. nih.gov
To accelerate the typically slow reaction for experimental observation, studies are often conducted at elevated temperatures. For instance, the hydrolysis of various dithiophosphates investigated at 85°C showed that reaction rates could be increased significantly, with rate constants varying by more than four orders of magnitude depending on the compound's structure. nih.gov In the case of zinc(II) bis(O,O'-di-isopropyl dithiophosphate), complete hydrolysis was observed within approximately 9 hours at 85°C in an aqueous 1,2-dimethoxyethane (B42094) solution. The rate of hydrolysis is also promoted by an increase in the water content of the solvent, which leads to a faster breakdown of the compound.
| Compound Type | Condition | Observed Rate Characteristics | Reference |
|---|---|---|---|
| Dithiophosphates (general) | 85 °C in 90% H₂O/D₂O | Follows pseudo-first-order kinetics. Rates vary by >10,000x depending on alkyl group structure. | nih.gov |
| Zinc(II) Bis(O,O'-di-isopropyl dithiophosphate) | 85 °C in aqueous 1,2-dimethoxyethane | Complete hydrolysis occurs in approximately 9 hours. | |
| 'Basic' Zinc(II) O,O'-di-isopropyl dithiophosphate | Aqueous 1,2-dimethoxyethane | Dissociation is promoted by increased temperature, solvent polarity, and water content. |
Exploration of Radical Processes and Single Electron Transfer Mechanisms
O,O-diisopropyl dithiophosphate and its derivatives are known for their ability to interact with radical species, a property that underpins their function as antioxidants, particularly in polymeric systems.
The antioxidant activity of dithiophosphates is linked to their ability to interrupt oxidative degradation processes. These processes are typically chain reactions initiated by the formation of free radicals (alkyl radicals, R•) from the polymer backbone due to stressors like heat or light. specialchem.com These alkyl radicals react with oxygen to form peroxy radicals (ROO•), which propagate the degradation chain. researchgate.net
Antioxidants function by interfering with this cycle. Primary antioxidants, often sterically hindered phenols, act as "radical scavengers" by donating a hydrogen atom to the peroxy radical, thereby terminating the chain reaction. specialchem.combasf.com Secondary antioxidants, a category that includes organosulfur compounds like dithiophosphates, function by decomposing hydroperoxides (ROOH) into non-radical, stable products. basf.com This prevents the hydroperoxides from breaking down into more radicals, which would otherwise continue to fuel the oxidative process.
Within a polymer matrix, the primary role of dithiophosphate additives is to function as secondary antioxidants. basf.com The oxidative degradation of polymers is an autocatalytic process involving the formation of free radicals. mdpi.com Antioxidants protect the polymer by interrupting these degradation mechanisms. specialchem.com
The mechanism involves the decomposition of hydroperoxides, which are formed during the oxidation of the polymer. By converting these hydroperoxides into non-radical products, dithiophosphates prevent the chain-branching step of autoxidation, significantly enhancing the thermal stability of the material. basf.com This function is particularly effective when used in synergy with primary antioxidants, which scavenge the initial radicals. The dithiophosphate neutralizes the hydroperoxides that are formed, providing comprehensive protection against oxidative degradation. basf.com
| Antioxidant Type | Mechanism of Action | Role in Polymer Stabilization | Reference |
|---|---|---|---|
| Primary (e.g., Hindered Phenols) | Radical Scavenging: Reacts rapidly with and deactivates peroxy (ROO•) and alkoxy (RO•) radicals. | Interrupts the free-radical chain reaction, preventing propagation of degradation. | specialchem.combasf.com |
| Secondary (e.g., Dithiophosphates) | Hydroperoxide Decomposition: Reacts with hydroperoxides (ROOH) to yield non-radical, stable products. | Prevents the proliferation of radicals from hydroperoxide breakdown, enhancing long-term thermal stability. | basf.com |
Detailed Studies of Nucleophilic Substitution Reactions
Nucleophilic substitution at the phosphorus atom is a fundamental reaction pathway for organophosphorus compounds, including O,O-diisopropyl dithiophosphate. These reactions are crucial for understanding the compound's reactivity with various chemical species.
Displacement reactions at a neutral phosphoryl center can proceed through two primary mechanisms. sapub.orgresearchgate.net The first is a concerted mechanism (similar to an SN2 reaction), which involves a single pentacoordinate transition state where the bond to the incoming nucleophile is forming simultaneously as the bond to the leaving group is breaking. sapub.orgresearchgate.net
The second is a stepwise mechanism, which proceeds through the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgresearchgate.net In this pathway, the nucleophile first adds to the phosphorus center to form the intermediate, which then expels the leaving group in a separate step. The attacking and leaving groups typically occupy the apical positions in this geometry. sapub.org The specific pathway taken—concerted versus stepwise—can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.
Reaction Mechanisms with Non-Activated α-Olefins
The addition of O,O-diisopropyl dithiophosphate to non-activated α-olefins, which are hydrocarbons containing a carbon-carbon double bond at the primary or terminal position, is a reaction of significant interest. The regioselectivity of this addition, meaning the preferential orientation of the addition across the double bond, is a key aspect of its mechanistic investigations. The two primary modes of addition are classified as Markovnikov and anti-Markovnikov, which describe the specific carbon atom of the olefin to which the dithiophosphate moiety attaches.
The electrophilic addition of O,O-dialkyldithiophosphoric acids to non-activated α-olefins predominantly proceeds in accordance with Markovnikov's rule. This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (or in this case, the dithiophosphate group) attaches to the carbon with more alkyl substituents. This preference is attributed to the formation of a more stable carbocation intermediate during the reaction. For a terminal α-olefin, the secondary carbocation formed by the protonation of the terminal carbon is significantly more stable than the primary carbocation that would result from protonation of the internal carbon.
In the context of O,O-diisopropyl dithiophosphate, the reaction with a non-activated α-olefin, such as 1-octene, would be expected to yield the S-(octan-2-yl) O,O-diisopropyl dithiophosphate as the major product (Markovnikov adduct). The formation of the anti-Markovnikov adduct, S-(octan-1-yl) O,O-diisopropyl dithiophosphate, would be the minor product under ionic reaction conditions.
While the ionic mechanism strongly favors the Markovnikov adduct, the potential for a free-radical mechanism exists, which would lead to the anti-Markovnikov product. Free-radical additions to alkenes are typically initiated by radical initiators (e.g., peroxides) or UV light. In this mechanism, the dithiophosphoryl radical would add to the terminal carbon of the α-olefin to generate a more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom would yield the anti-Markovnikov product. However, in the absence of such initiators, the electrophilic addition mechanism is generally favored.
A definitive quantitative comparative analysis of Markovnikov versus anti-Markovnikov adduct formation for O,O-diisopropyl dithiophosphate with various non-activated α-olefins under a range of conditions is not extensively documented in readily available literature. Such a study would require careful product ratio analysis using techniques like NMR spectroscopy or gas chromatography under both ionic and free-radical promoting conditions.
Table 1: Theoretical Product Distribution in the Addition of O,O-Diisopropyl Dithiophosphate to 1-Octene under Different Mechanistic Pathways
| Mechanistic Pathway | Major Product | Minor Product | Theoretical Rationale |
| Ionic (Electrophilic) Addition | S-(octan-2-yl) O,O-diisopropyl dithiophosphate (Markovnikov) | S-(octan-1-yl) O,O-diisopropyl dithiophosphate (anti-Markovnikov) | Formation of the more stable secondary carbocation intermediate. |
| Free-Radical Addition | S-(octan-1-yl) O,O-diisopropyl dithiophosphate (anti-Markovnikov) | S-(octan-2-yl) O,O-diisopropyl dithiophosphate (Markovnikov) | Formation of the more stable secondary carbon radical intermediate. |
The addition of O,O-dialkyldithiophosphoric acids to non-activated α-olefins is often a slow process. However, the reaction can be significantly accelerated through the use of catalysts. Lewis acids are particularly effective in this regard.
Lewis acids, such as zinc(II) chloride (ZnCl₂), can coordinate to the sulfur atoms of the dithiophosphoric acid, increasing its electrophilicity and facilitating the protonation of the alkene. This catalytic action not only enhances the reaction rate but also reinforces the Markovnikov regioselectivity by further stabilizing the developing positive charge in the transition state leading to the more substituted carbocation.
A specific example of this catalytic influence is the reaction of O,O-diisopropyl hydrogen dithiophosphate with (+)-limonene, a cyclic monoterpene with both an endocyclic and an exocyclic double bond. In the presence of a catalytic amount of anhydrous zinc(II) chloride, the addition occurs exclusively at the more reactive exocyclic double bond, following Markovnikov's rule to yield a single product. This demonstrates the high regioselectivity achievable under Lewis acid catalysis.
The reaction rate is also significantly impacted by the choice of catalyst and reaction conditions. While uncatalyzed reactions may require elevated temperatures and long reaction times to achieve low to moderate yields, Lewis acid-catalyzed reactions can proceed at lower temperatures and provide higher conversions in a shorter timeframe. The specific activity of different Lewis acids would depend on their strength and ability to coordinate with the dithiophosphoric acid.
Research into the effect of various catalysts on the reaction of O,O-diisopropyl dithiophosphate with a range of simple, non-activated α-olefins, including detailed kinetic studies and product distribution analysis, would provide a more comprehensive understanding of these catalytic influences. Such studies would be instrumental in optimizing conditions for the selective synthesis of desired adducts.
Table 2: Effect of Catalysis on the Addition of O,O-Diisopropyl Dithiophosphate to Non-Activated α-Olefins
| Condition | Reaction Rate | Regioselectivity | Mechanistic Implication |
| Uncatalyzed | Slow | Predominantly Markovnikov | The intrinsic electrophilicity of the dithiophosphoric acid drives the reaction. |
| Lewis Acid Catalysis (e.g., ZnCl₂) | Significantly Accelerated | Highly Markovnikov | Enhanced electrophilicity of the reagent and stabilization of the carbocation intermediate. |
Advanced Applications and Mechanistic Research
Catalytic Roles in Organic Synthesis and Polymerization Science
Sodium O,O-diisopropyl dithiophosphate (B1263838) and its related metal complexes have been a subject of investigation for their catalytic properties in various chemical transformations. Research has explored their potential in polymerization reactions and other catalytic processes, alongside studies into their degradation pathways.
Dithiophosphate complexes involving transition metals have been a focus of research for their role as catalysts in the oligomerization and polymerization of olefins and dienes. researchgate.net Specifically, dithiophosphate complexes of cobalt (II) and nickel (II) have been studied in the polymerization of butadiene. researchgate.net These catalytic systems are of interest for producing stereospecific polymers. researchgate.net Research has also explored heterogenized versions of these catalysts, where they are coated on solid carriers, which can offer benefits such as high selectivity, thermal stability, and easier modification. researchgate.net While the precise mechanism of action is still a subject of debate, studies using techniques like electron magnetic resonance spectroscopy have been employed to identify intermediate paramagnetic complexes that form as part of the catalytic cycle. researchgate.net
In a related area, a highly active heterometallic sodium-dizinc catalyst has demonstrated the ability to control the incorporation of CO2 in the ring-opening copolymerization of epoxides. nih.gov This type of catalyst can switch between different polymerization cycles, allowing for the precise construction of polycarbonates, polyesters, and polyethers. nih.gov This highlights the catalytic potential of sodium-containing multimetallic complexes in advanced polymer synthesis. nih.gov
Beyond polymerization, Sodium O,O-diisopropyl dithiophosphate serves as a reagent and an important intermediate in organic synthesis. cymitquimica.comontosight.ai It is notably used in the synthesis of Bensulide, an organophosphate herbicide. cymitquimica.com Its role as a building block in creating more complex molecules underscores its utility in synthetic chemistry.
The degradation of dithiophosphates can occur through chemical hydrolysis. Studies on various dithiophosphates show that this process is often very slow at room temperature but can be accelerated at higher temperatures, such as 85 °C. nih.gov The hydrolysis typically follows pseudo-first-order reaction kinetics. nih.gov The rate of hydrolysis is highly dependent on the molecular structure of the compound; for instance, dithiophosphates derived from sterically hindered alcohols like tert-butanol (B103910) hydrolyze significantly faster than those from primary alcohols like n-butanol. nih.gov
Enzymatic pathways may also contribute to the degradation of related organophosphorus compounds. Enzymes such as diisopropyl-fluorophosphatase (DFPase) are known to act on phosphorus-anhydride bonds in compounds like nerve gases, hydrolyzing them into less toxic products. qmul.ac.uk This enzyme, a diisopropyl-fluorophosphate fluorohydrolase, demonstrates that biological systems possess mechanisms to break down complex organophosphorus molecules. qmul.ac.uk
Research in Materials Science and Engineering
In the field of materials science, this compound is recognized for its crucial role as a surface-active agent in mineral processing and as a high-performance additive in lubricants.
This compound is an effective collector in the froth flotation process, a method used to separate valuable minerals from gangue. hasinotech.commtu.edu Its primary function is to selectively adsorb onto the surface of specific minerals, rendering them hydrophobic (water-repellent). mtu.edu This allows air bubbles introduced into the mineral slurry to attach to the targeted mineral particles, carrying them to the surface to be collected in a froth. mtu.edu
This compound and similar dithiophosphates show good selectivity for the flotation of various sulfide (B99878) ores, including those of gold, silver, copper, and zinc. hasinotech.comausimm.com The mechanism of adsorption onto sulfide mineral surfaces is primarily chemical. researchgate.net It is proposed that dithiophosphates adsorb through the formation of metal thiolates on the mineral surface. mdpi.com Fourier-transform infrared spectroscopy (FTIR) analysis of related compounds confirms that the adsorption is a chemical process, likely involving the sulfur atoms of the dithiophosphate group bonding with metal ions on the mineral surface. researchgate.net
The table below summarizes the collector applications of dithiophosphates in mineral flotation.
| Mineral Target | Selectivity and Performance |
| Copper, Gold, Silver, Zinc | Dithiophosphates are effective collectors, often showing good selectivity for these minerals. hasinotech.comausimm.com |
| Nickel | Used for the flotation of nickel ores. ausimm.com |
| Lead | Effective in the recovery of lead minerals like galena. researchgate.net |
| Iron Sulfides (Pyrite) | Can show good selectivity against iron sulfides, which is beneficial when separating copper or zinc from pyrite. ausimm.comresearchgate.net |
This table is based on the general performance of dithiophosphate collectors.
This compound belongs to the dithiophosphate family of compounds, which are closely related to zinc dialkyldithiophosphates (ZDDPs), one of the most widely used classes of antiwear (AW) and extreme pressure (EP) lubricant additives. precisionlubrication.comcnlubricantadditive.com The fundamental mechanism involves the chemical reaction of the additive with metal surfaces under conditions of high load and temperature, particularly in boundary and mixed lubrication regimes. lubrication.expertlubrication.expert
Under these stressful conditions, the additive decomposes and reacts with the metal surface to form a durable, sacrificial protective layer known as a tribofilm. lubrication.expertrumanza.com This film prevents direct metal-to-metal contact, thereby reducing friction, minimizing wear, and preventing the welding of surfaces under extreme pressure. lubrication.expertekb.eg
Key characteristics of this protective mechanism include:
Film Composition : The tribofilm is typically a complex, glassy structure composed of metal polyphosphates, metal sulfides, and oxides. precisionlubrication.comlubrication.expert The phosphorus component forms a glassy polyphosphate matrix, while the sulfur component reacts to form metal sulfides, such as iron sulfide. lubrication.expertekb.eg
Formation : The polar sulfur and oxygen atoms in the dithiophosphate molecule are drawn to the charged metal surface. lubrication.expert High pressure and temperature at contact points cause the molecule to break down, allowing the sulfur and phosphorus components to react directly with the metal. lubrication.expertlubrication.expert
Properties : The resulting film is very thin, typically 50-150 nanometers thick, and has a layered crystalline structure that provides a smooth glide plane with low shear strength but high adhesion to the surface. precisionlubrication.comlubrication.expertlubrication.expert This film effectively absorbs shock loads and shields the underlying metal from abrasion and seizure. lubrication.expert
The table below details the properties of the tribofilm formed by dithiophosphate additives.
| Film Characteristic | Description |
| Mechanism | Chemical reaction with the metal surface under heat and pressure (tribochemical reaction). lubrication.expert |
| Primary Function | Prevents direct metal-to-metal contact, reducing wear and preventing seizure. rumanza.com |
| Composition | A complex, glassy matrix of metal polyphosphates and metal sulfides. precisionlubrication.comlubrication.expert |
| Thickness | Approximately 50 to 150 nanometers. precisionlubrication.comlubrication.expert |
| Nature | Sacrificial layer that is worn away and replenished during operation. lubrication.expert |
| Activation | Activated by high temperatures (130-200°C) and high pressures localized at surface asperities. lubrication.expertwikipedia.org |
Fundamental Studies on Lubricant Additive Performance: Antiwear and Extreme Pressure Properties
Supramolecular Chemistry and Self-Assembly Research
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. They serve as powerful and well-defined model systems for studying complex interfacial phenomena, such as those occurring during lubrication. northwestern.edursc.org Dithiophosphate compounds, like their thiol counterparts, can form dense, organized SAMs on various metal surfaces, including gold, copper, and iron. rsc.org
In these SAMs, the dithiophosphate headgroup chemisorbs onto the metal surface, while the diisopropyl alkyl tails orient outwards, creating a well-defined organic surface. aps.org This controlled architecture allows researchers to probe the fundamental aspects of surface interactions with great precision.
The application of dithiophosphate SAMs in research provides several key insights:
Modeling Lubricant-Surface Interaction: SAMs mimic the initial adsorption stage of lubricant additives, providing a simplified model to study the very first steps of tribofilm formation without the complexities of a full lubrication regime. rsc.org
Investigating Molecular Structure Effects: By creating SAMs from dithiophosphates with different alkyl groups, scientists can systematically study how molecular structure influences packing density, layer thickness, and surface energy.
Probing Mechanochemistry: These well-ordered surfaces can be studied using techniques like Atomic Force Microscopy (AFM) to investigate the nanomechanical properties and initial decomposition pathways of the additive molecules under precisely controlled forces, bridging the gap between molecular properties and macroscopic tribological behavior. rsc.org
Surface Property Modification: The formation of a dithiophosphate SAM alters the surface properties of the metal, such as its work function and wettability. This is due to the creation of an interface dipole at the sulfur-metal bond and the dipole of the molecule itself. aps.org
Studying these model systems provides a bottom-up understanding of the chemical and physical processes that underpin the protective action of dithiophosphate additives in real-world applications.
Environmental Research Perspectives on Sodium O,o Diisopropyl Dithiophosphate
Biodegradation Studies
Biodegradation, the breakdown of materials by microorganisms, is a primary mechanism for the environmental attenuation of organic compounds like Sodium O,O-diisopropyl dithiophosphate (B1263838). However, specific research on the microbial degradation of the diisopropyl form is limited. Much of the current understanding is extrapolated from studies on similar short-chain dialkyl dithiophosphates.
Direct studies identifying specific microbial strains capable of degrading Sodium O,O-diisopropyl dithiophosphate are not extensively documented in publicly available literature. However, research on analogous compounds provides insight into the types of microorganisms that could potentially metabolize it. For instance, studies on the biodegradation of Sodium O,O-diethyl dithiophosphate, a structurally similar compound, have identified several bacterial genera with the capacity for its degradation. These bacteria, isolated from environments contaminated with metalworking fluids, include strains tentatively identified as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus. It is plausible that species within these genera may also possess the enzymatic machinery to break down the diisopropyl variant.
The precise microbial degradation pathways for this compound have not been fully elucidated. However, based on research into related organophosphate compounds, the initial step in biodegradation is likely enzymatic hydrolysis. oup.com Enzymes such as phosphotriesterases (PTEs), found in a variety of microorganisms, are known to catalyze the hydrolysis of organophosphorus compounds. researchgate.netmdpi.com
For the related compound, Sodium O,O-diethyl dithiophosphate, the breakdown is initiated by an acid phosphodiesterase. This enzyme's activity was observed to be significantly enhanced when the bacterium was grown on the dithiophosphate as its sole phosphorus source. The degradation process involves the successive formation of ethanol, aldehyde, and finally, orthophosphate, which can be assimilated by the microorganisms. researchgate.net A similar hydrolytic pathway is anticipated for this compound, which would involve the cleavage of the P-S or P-O bonds, leading to the formation of isopropanol (B130326) and subsequent intermediates. The general mechanism for organophosphate degradation involves a nucleophilic attack on the phosphorus center, facilitated by enzymes. mdpi.com
The rate at which this compound biodegrades in environmental settings such as soil and water is influenced by a multitude of physicochemical and biological factors. While specific data for this compound is scarce, general principles of pesticide and organic chemical degradation apply. nih.gov The persistence of organophosphate pesticides can range from days to years, depending on these environmental characteristics. researchgate.netresearchgate.net
Key factors include:
Microbial Population: The presence, diversity, and abundance of microorganisms capable of producing degradative enzymes are paramount. Soils with a history of contamination may exhibit enhanced biodegradation rates due to an acclimated microbial community.
Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, warmer temperatures increase the rate of biodegradation up to an optimal point.
pH: The pH of the soil or water can affect both microbial activity and the chemical stability of the compound. Most microbial degradation is optimal under near-neutral pH conditions.
Moisture: Adequate moisture is essential for microbial growth and function in soil environments.
Nutrient Availability: The presence of other nutrients, such as carbon and nitrogen, can impact the microbial community and its ability to degrade the target compound.
Chemical Structure: The molecular structure of the pesticide itself influences its susceptibility to microbial attack. The branched nature of the isopropyl groups in this compound may affect its degradation rate compared to straight-chain analogues.
Table 1: General Factors Affecting Biodegradation of Organophosphates in the Environment
| Factor | Influence on Biodegradation Rate |
|---|---|
| Temperature | Rate generally increases with temperature, up to an optimum for microbial activity. |
| pH | Optimal rates typically occur in a neutral pH range (6.5-8.0); extreme pH can inhibit microbial activity. |
| Moisture | Essential for microbial life; rates are very low in dry conditions. |
| Oxygen Availability | Aerobic degradation is often faster than anaerobic degradation for many organophosphates. |
| Nutrient Content | Availability of carbon, nitrogen, and other nutrients can stimulate microbial populations. |
| Organic Matter | Can influence sorption and bioavailability of the compound. High sorption may decrease bioavailability for degradation. |
Hydrolytic Stability and Broader Environmental Fate Assessments
Beyond biodegradation, the environmental fate of this compound is determined by its chemical stability, particularly its resistance to hydrolysis, and its mobility in environmental compartments.
Hydrolysis is a key abiotic degradation pathway for organophosphate esters. oup.com The rate of hydrolysis is significantly dependent on the structure of the alkyl groups. One study on various dialkyldithiophosphates found that the rate constant for hydrolysis can vary by a factor of more than 10,000 depending on the alkyl substituent. nih.gov For example, a dithiophosphate synthesized with a tertiary alcohol (tert-butanol) hydrolyzed 13,750 times faster than one synthesized with a primary alcohol (n-butanol), suggesting that increased branching at the carbon adjacent to the oxygen atom can accelerate hydrolysis. nih.gov This implies that the secondary isopropyl groups of this compound might lead to a different hydrolysis rate compared to linear alkyl dithiophosphates. The ultimate products of complete hydrolysis of dialkyldithiophosphates are phosphoric acid and the corresponding alcohol (in this case, isopropanol), which are generally considered less harmful environmental chemicals. nih.gov
Table 2: Comparative Hydrolysis Data for Selected Dialkyldithiophosphates at 85 °C
| Dithiophosphate Derivative | Alkyl Group Structure | Rate of Hydrolysis (h⁻¹) |
|---|---|---|
| n-Butanol derived | Primary | 6.9 x 10⁻⁴ |
| tert-Butanol (B103910) derived | Tertiary | 9.5 |
Data from a study on various dithiophosphates, illustrating the impact of alkyl group structure on hydrolysis rates. Specific data for the diisopropyl derivative was not provided in the source. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a widely used tool for calculating the properties of molecules and materials, offering a balance between accuracy and computational cost. researchgate.netyoutube.com DFT calculations are instrumental in predicting molecular geometries, energies, and reaction mechanisms. researchgate.net
DFT is frequently employed to predict and validate the fundamental structural and electronic properties of molecules like dithiophosphates. researchgate.netresearchgate.net By solving the Kohn-Sham equations, DFT can determine the ground-state electron density, which in turn provides information about the molecule's geometry and electronic configuration. nih.gov
Structural Properties: DFT calculations can accurately predict key structural parameters. For the O,O-diisopropyl dithiophosphate (B1263838) anion, this includes bond lengths (e.g., P–S, P–O, C–H) and bond angles (e.g., S–P–S, O–P–O). These theoretical predictions can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netrsc.org
Electronic Properties: The electronic characteristics of a molecule govern its reactivity. DFT is used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. researchgate.net DFT can also map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule.
| Property | Description | Typical Application for Dithiophosphates |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Prediction of P=S, P-S, P-O, and C-O bond lengths to understand the bonding character. |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Determination of the S-P-S and O-P-O angles to define the tetrahedral geometry around the phosphorus center. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Used to identify regions of nucleophilicity, often localized on the sulfur atoms. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Used to identify regions of electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Electron Density | The measure of the probability of an electron being present at a specific location. | Visualizes charge distribution and identifies sites prone to electrophilic or nucleophilic attack. |
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. researchgate.net This involves identifying transition states, intermediates, and the associated activation energies. acs.org For a compound like Sodium O,O-diisopropyl dithiophosphate, DFT can be used to model various reactions, such as its interaction with other chemical species or its decomposition pathways.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. researchgate.net This profile provides quantitative insight into the reaction's feasibility and kinetics. acs.org Static DFT calculations can shed light on the energetics of different reaction pathways, such as whether a reaction proceeds through a stepwise or concerted mechanism. acs.orgnih.gov This information is crucial for understanding the compound's role in various applications, such as its function as a collector in mineral flotation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insight into static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. nih.govmdpi.com
For this compound in a solution, MD simulations can reveal:
Solvation Structure: How solvent molecules (e.g., water) arrange around the sodium cation and the dithiophosphate anion. Simulations can characterize the hydration shells and the loss of ion hydration upon interaction with surfaces. nih.gov
Ion Pairing: The dynamics of the interaction between the Na⁺ cation and the [S₂P(O-i-C₃H₇)₂]⁻ anion in solution.
Surface Interactions: In applications like mineral flotation, understanding how the dithiophosphate anion adsorbs onto a mineral surface is critical. MD simulations can model this process, showing the orientation of the molecule on the surface and the strength of the interaction. This is analogous to simulations of zinc dialkyl-dithiophosphate (ZDDP), which are used to understand the formation of protective tribo-films on metal surfaces. researchgate.net
Conformational Changes: The isopropyl groups can rotate and flex. MD simulations can track these conformational changes and determine the most stable arrangements of the molecule in different environments.
Development and Application of Quantum Chemical Descriptors in QSAR/QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties, respectively. nih.govccspublishing.org.cn These models rely on molecular descriptors, which are numerical values that characterize the molecule.
Quantum chemical descriptors, derived from calculations like DFT, are particularly powerful because they accurately describe the electronic properties of a molecule. bas.bgresearchgate.net For this compound and related organophosphorus compounds, these descriptors can be used to build models that predict properties like toxicity, bioconcentration factor, or performance in industrial applications. nih.govbas.bg
Commonly used quantum chemical descriptors include:
Energies: HOMO and LUMO energies, HOMO-LUMO gap.
Charge Distribution: Net atomic charges on specific atoms (e.g., phosphorus, sulfur), dipole moment.
Reactivity Indices: Parameters derived from conceptual DFT, such as chemical hardness (η), softness, and electronegativity. bas.bg
These descriptors are used as independent variables in regression analyses to create a mathematical model that can predict the property of interest for new, untested compounds, aiding in the virtual screening and design of new molecules. researchgate.netchemrxiv.org
| Descriptor | Symbol | Description | Relevance in QSAR/QSPR |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital containing electrons. | Correlates with the molecule's ability to donate electrons (nucleophilicity). bas.bg |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant electron orbital. | Correlates with the molecule's ability to accept electrons (electrophilicity). |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. bas.bg |
| Net Atomic Charge | q | The partial charge on a specific atom within the molecule. | Helps identify reactive sites; for example, the charge on the phosphorus atom can be critical. bas.bg |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are generally less reactive. bas.bg |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Molecular and Electronic Structure Elucidation
Spectroscopy is a cornerstone in the analysis of Sodium O,O-diisopropyl dithiophosphate (B1263838), offering detailed information about its atomic connectivity, functional groups, and electronic properties through the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of Sodium O,O-diisopropyl dithiophosphate in both solution and solid states. It provides precise information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.
Solution-State NMR (¹H, ¹³C, ³¹P):
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups. The methine proton signal would appear as a multiplet (septet) due to coupling with the six adjacent methyl protons. The methyl protons would appear as a doublet due to coupling with the single methine proton.
¹³C NMR: The carbon-13 NMR spectrum would display two distinct resonances for the two types of carbon atoms in the isopropyl groups: one for the methine carbon (CH) and one for the methyl carbons (CH₃).
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. For dialkyl dithiophosphates, the ³¹P nucleus is sensitive to its coordination environment. Studies on analogous zinc dialkyl dithiophosphates (ZDDPs) show that ³¹P chemical shifts typically appear in the range of 93-110 ppm, with different peaks corresponding to various neutral and basic forms of the compound in solution. researchgate.net The specific chemical shift provides insight into the electronic environment of the phosphorus atom.
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH(CH₃)₂ | ~4.5 - 5.0 | Multiplet (septet) |
| ¹H | -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet |
| ¹³C | -CH(CH₃)₂ | ~70 - 75 | - |
| ¹³C | -CH(CH₃)₂ | ~23 - 25 | - |
| ³¹P | P(=S)(S⁻) | ~90 - 110 | Singlet |
Solid-State NMR (CP/MAS): Solid-state NMR, particularly using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), provides structural information on the compound in its polycrystalline form. researchgate.net MAS is employed to average out anisotropic interactions that broaden signals in solids, yielding higher resolution spectra. researchgate.net CP enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.
For related metal dithiophosphates, ³¹P CP/MAS NMR has been used to study the coordination of the dithiophosphate ligands. researchgate.net The anisotropy of the chemical shift (δaniso) and the asymmetry parameter (η), calculated from the MAS spectra, can reveal whether the dithiophosphate groups act as bridging or chelating ligands in the solid state. researchgate.net ¹³C CP/MAS spectra would confirm the presence of the isopropyl groups and could indicate the presence of crystallographically non-equivalent molecules within the unit cell if multiple sets of signals are observed. researchgate.net
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds, providing a unique "fingerprint" of the compound's functional groups. diva-portal.org
For dialkyl dithiophosphates, several characteristic absorption bands are observed. The analysis of analogous zinc dialkyl dithiophosphates (ZDDPs) provides a reliable reference for the key vibrational modes. researchgate.netmedcraveonline.comresearchgate.net
P-O-C Stretching: Strong absorptions in the 1100–970 cm⁻¹ region are attributed to the stretching vibrations of the P-O-C bonds. google.com The exact position and shape of this band can be sensitive to the conformation of the alkyl groups. researchgate.netresearchgate.net
P=S Stretching: The stretching vibration of the phosphorus-sulfur double bond (P=S) typically appears in the 670–650 cm⁻¹ range. medcraveonline.comresearchgate.netgoogle.com
C-H Vibrations: Standard aliphatic C-H stretching and bending vibrations from the isopropyl groups are observed in their expected regions (~2850-3000 cm⁻¹ for stretching and ~1300-1500 cm⁻¹ for bending).
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2850-3000 | C-H (aliphatic) stretching | Medium-Strong |
| ~1300-1500 | C-H (aliphatic) bending | Medium |
| 1100–970 | P-O-C stretching | Strong |
| 670–650 | P=S stretching | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.net The dithiophosphate moiety, [PS₂]⁻, acts as a chromophore, the part of the molecule responsible for light absorption.
The electronic transitions in dithiophosphate and related dithiocarboxylate compounds are primarily of two types: nih.gov
n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as those on the sulfur atoms, to an anti-bonding π-orbital (π*). These transitions are typically of lower energy and appear at longer wavelengths.
π → π* Transitions: These involve the promotion of an electron from a bonding π-orbital to an anti-bonding π*-orbital. These transitions are generally higher in energy and occur at shorter wavelengths with greater intensity.
Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing salts like this compound, as it allows the transfer of pre-existing ions from solution into the gas phase for analysis.
ESI-MS analysis would confirm the molecular weight of the dithiophosphate anion [C₆H₁₄O₂PS₂]⁻ (MW ≈ 213.3 g/mol ) and the presence of the sodium cation. In positive-ion mode, sodiated clusters might be observed.
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For the diisopropyl dithiophosphate anion, expected fragmentation pathways would include:
Loss of neutral propene (C₃H₆) molecules from the isopropyl groups.
Cleavage of the P-O and P-S bonds.
Rearrangement reactions involving the phosphoryl group.
Analysis of structurally related N-diisopropyloxyphosphoryl compounds shows characteristic fragmentation involving the loss of the diisopropyloxyphosphoryl (DIPP) group, highlighting the lability of the ester linkages under MS/MS conditions.
Thermal Analysis Methods (DTA, TGA, DSC) for Phase Transitions and Stability
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition profile of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can identify decomposition temperatures, quantify mass loss due to volatilization or degradation, and determine the composition of multi-component systems. iitk.ac.in For related ZDDPs, TGA shows that decomposition begins at temperatures around 150-200°C. researchgate.netresearchgate.net
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. It detects thermal events such as phase transitions (e.g., melting), crystallization, and decomposition by identifying endothermic or exothermic peaks. iitk.ac.in
Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to maintain a sample at the same temperature as a reference. It provides quantitative information about the enthalpy changes associated with thermal events. researchgate.net DSC can precisely determine the melting point and the heat of fusion, as well as characterize decomposition processes. Studies on ZDDPs show that DSC can reveal complex, multi-stage decomposition reactions. researchgate.net
A reported melting point for this compound is 189 °C, which would be observable as a sharp endothermic peak in a DSC or DTA thermogram. chemicalbook.com
| Analytical Method | Property Measured | Key Findings |
|---|---|---|
| TGA | Mass vs. Temperature | Determines thermal stability and decomposition temperature range (expected around 150-200°C). |
| DTA / DSC | Temperature/Heat Flow vs. Temperature | Identifies melting point (reported as 189°C) and characterizes endothermic/exothermic decomposition events. |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used for phase identification of polycrystalline materials. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. It can be used to confirm the identity of a bulk sample by comparing its pattern to a reference pattern from a database or a calculated pattern from a known single-crystal structure. nist.gov It is also valuable for assessing sample purity and identifying different crystalline forms (polymorphs).
Q & A
Q. What are the established methods for synthesizing Sodium O,O-diisopropyl dithiophosphate in laboratory settings?
Methodological Answer: this compound is synthesized via neutralization of diisopropyl dithiophosphoric acid with sodium hydroxide under anhydrous conditions. Key steps include:
Reacting diisopropyl dithiophosphoric acid with NaOH in ethanol under nitrogen to prevent oxidation.
Purifying the product via recrystallization from acetone/water mixtures, with slow evaporation at 4°C yielding high-purity crystals.
Alternative methods involve solvent extraction using dichloromethane followed by rotary evaporation to isolate the compound .
Q. Table 1: Synthesis Parameters
| Method | Yield (%) | Purity (HPLC) | Crystallization Solvent |
|---|---|---|---|
| Neutralization | 85-90 | ≥99% | Acetone/Water |
| Solvent Extraction | 78-82 | 97-98% | Dichloromethane |
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction is the primary method for structural elucidation. Key findings include:
- P–S bond lengths : 1.972–1.975 Å, shorter than the CSD average (1.987 Å) due to electron density redistribution .
- Hydrogen bonding : N–H···S interactions form layered motifs (e.g., R24(8) and R44(12)), creating hydrophilic interiors and hydrophobic exteriors with isopropyl groups.
- Coordination geometry : Sodium ions exhibit tetrahedral coordination with sulfur atoms.
Q. Protocol :
Grow crystals via slow evaporation of acetone solutions.
Collect diffraction data at 100 K using Mo-Kα radiation.
Refine structures with SHELXL, applying restraints for hydrogen atoms .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace metal complexes of this compound?
Methodological Answer: Challenges include spectral overlap in UV-Vis (250–300 nm) and interference in ICP-OES. Resolve via:
Chelation-assisted extraction : Use EDTA to isolate metal-dithiophosphate complexes.
High-resolution MS (HRMS) : Employ ESI+ mode for molecular ion identification (e.g., [M+Na]⁺ at m/z 259).
31P NMR : Monitor ligand integrity (δ 85–90 ppm for intact dithiophosphate).
Data Contradiction : Stability constants (log β) vary ±0.3 across studies. Standardize using buffered solutions (pH 7.0 ± 0.2) and control ionic strength .
Q. How does solvation behavior influence its reactivity in non-aqueous coordination chemistry?
Methodological Answer: Solvent polarity dictates aggregation and nucleophilicity:
- Polar aprotic solvents (DMF, DMSO) : Stabilize ionic species, facilitating ligand exchange (e.g., with Mo(VI) or Cd(II)).
- Low-polarity solvents (THF) : Induce aggregation, reducing reactivity.
Q. Protocol :
Conduct conductometric titrations in DMF/MeCN mixtures.
Monitor 31P NMR shifts (Δδ >1 ppm indicates solvent-ligand interactions).
Compare with CSD data to predict coordination geometries (e.g., octahedral vs. tetrahedral) .
Q. How to resolve contradictions in thermal decomposition profiles?
Methodological Answer: Discrepancies arise from heating rates (5°C/min vs. 10°C/min) and atmospheric oxygen. Standardize via:
TGA-FTIR : Use argon-purged conditions at 2°C/min; detect P–O–C degradation (980 cm⁻¹).
DSC : Identify endothermic peaks at 189°C (melting) and 240°C (decomposition).
Isothermal studies : Assess kinetic stability at 150°C for 24 hours.
Q. Table 2: Thermal Stability Data
| Technique | Decomposition Onset (°C) | Key Observations |
|---|---|---|
| TGA (Ar) | 205 | 20% mass loss by 250°C |
| DSC | 189 (m.p.), 240 | Endothermic transitions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
